t-Butyl acetate-PEG3-CH2COOH
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]ethoxy]ethoxy]ethoxy]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O8/c1-14(2,3)22-13(17)11-21-9-7-19-5-4-18-6-8-20-10-12(15)16/h4-11H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIRJXXFDTSVEAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COCCOCCOCCOCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Physical Properties of t-Butyl acetate-PEG3-CH2COOH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of t-Butyl acetate-PEG3-CH2COOH, a bifunctional linker commonly utilized in the development of Proteolysis Targeting Chimeras (PROTACs). Given the specialized nature of this reagent, publicly available data on its physical properties is limited. This document compiles available information from various chemical suppliers and provides generalized experimental protocols for the determination of key physical characteristics.
Core Physical and Chemical Properties
This compound is a heterobifunctional linker molecule that features a t-butyl ester protected carboxylic acid on one end and a terminal carboxylic acid on the other, connected by a polyethylene (B3416737) glycol (PEG) spacer. This structure allows for sequential conjugation to different molecules of interest.
Data Presentation: Summary of Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 1442466-57-0 | BioCat, MedchemExpress, MedKoo |
| Chemical Formula | C14H26O8 | BioCat, MedchemExpress, MedKoo |
| Molecular Weight | 322.35 g/mol | BioCat, MedchemExpress, MedKoo |
| IUPAC Name | 16,16-dimethyl-14-oxo-3,6,9,12,15-pentaoxaheptadecanoic acid | MedKoo |
| InChI Key | AIRJXXFDTSVEAV-UHFFFAOYSA-N | MedKoo |
| SMILES Code | CC(C)(C)OC(COCCOCCOCCOCC(O)=O)=O | MedKoo |
| Appearance | To be determined | MedKoo |
| Purity | >98% (typically confirmed by Certificate of Analysis) | MedKoo |
| Solubility | To be determined. Similar PEGylated molecules are often soluble in Dimethyl Sulfoxide (DMSO) and other polar organic solvents. | Inferred from similar compounds |
| Boiling Point | No data available | N/A |
| Melting Point | No data available | N/A |
| Density | No data available | N/A |
| Storage Conditions | Store in a dry, dark environment. Short term (days to weeks) at 0 - 4 °C; long term (months to years) at -20 °C.[1] | MedKoo |
Note: Many of the fundamental physical properties such as boiling point, melting point, and density for this compound have not been publicly documented. The information provided is based on data from chemical suppliers. For critical applications, experimental determination of these properties is recommended.
Mandatory Visualizations
Chemical Structure of this compound
Caption: Chemical structure of this compound.
General Experimental Workflow for Physical Property Determination
Caption: Generalized workflow for determining key physical properties of a chemical compound.
Experimental Protocols
As specific experimental protocols for this compound are not available in the public domain, the following are generalized, standard laboratory procedures for determining the key physical properties of a pure chemical substance.
1. Determination of Melting Point (Capillary Method)
-
Objective: To determine the temperature range over which the solid-phase of the compound transitions to the liquid phase.
-
Apparatus: Melting point apparatus, capillary tubes, thermometer.
-
Procedure:
-
A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.
-
2. Determination of Boiling Point (Microscale Method)
-
Objective: To determine the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.
-
Apparatus: Small test tube, thermometer, capillary tube (sealed at one end), heating bath (e.g., oil bath).
-
Procedure:
-
A small amount of the liquid sample (a few milliliters) is placed in the small test tube.
-
A capillary tube, sealed at one end, is placed in the test tube with the open end down.
-
The test tube is heated gently in the heating bath.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
The heating is stopped, and the bath is allowed to cool slowly.
-
The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
-
3. Determination of Density (Pycnometer Method)
-
Objective: To determine the mass per unit volume of the substance.
-
Apparatus: Pycnometer (a small glass flask of known volume), analytical balance.
-
Procedure:
-
The empty pycnometer is weighed accurately.
-
The pycnometer is filled with the sample liquid, ensuring no air bubbles are present, and weighed again.
-
The pycnometer is then emptied, cleaned, and filled with a reference liquid of known density (e.g., distilled water) at the same temperature and weighed.
-
The density of the sample is calculated using the formula: Density_sample = (mass_sample / mass_reference) * Density_reference
-
4. Determination of Solubility
-
Objective: To qualitatively or quantitatively assess the solubility of the compound in various solvents.
-
Apparatus: Small test tubes or vials, a range of solvents (e.g., water, ethanol, DMSO, dichloromethane), vortex mixer, analytical balance (for quantitative).
-
Procedure (Qualitative):
-
A small, pre-weighed amount of this compound (e.g., 1 mg) is placed into a test tube.
-
A small volume of the solvent (e.g., 1 mL) is added.
-
The mixture is agitated (e.g., using a vortex mixer) for a set period.
-
The solution is visually inspected for the presence of undissolved solid. The compound is classified as soluble, partially soluble, or insoluble.
-
-
Procedure (Quantitative):
-
A saturated solution of the compound is prepared in a specific solvent at a controlled temperature.
-
A known volume of the clear, saturated solution is carefully removed.
-
The solvent is evaporated, and the mass of the remaining solute is determined.
-
The solubility is then expressed in terms of mass per unit volume (e.g., mg/mL).
-
This guide serves as a foundational resource for professionals working with this compound. Due to the limited availability of public data, direct experimental verification of its physical properties is strongly advised for any research or development application.
References
Unveiling the Molecular Identity of t-Butyl acetate-PEG3-CH2COOH
For researchers and professionals in the field of drug development, particularly those working with Proteolysis Targeting Chimeras (PROTACs), a precise understanding of the molecular characteristics of linker molecules is paramount. One such linker, t-Butyl acetate-PEG3-CH2COOH, plays a crucial role in the synthesis of these innovative therapeutic agents. This technical summary provides the core molecular information for this compound.
The fundamental chemical properties of this compound are detailed in the table below, offering a clear and concise reference for laboratory use.
| Property | Value |
| Molecular Formula | C14H26O8[1][2][3] |
| Molecular Weight | 322.35 g/mol [1][2][3] |
| CAS Number | 1442466-57-0[1][2] |
This polyethylene (B3416737) glycol-derived (PEG-based) linker is integral to the design and synthesis of PROTACs.[2][3] PROTACs are bifunctional molecules that harness the cell's natural protein disposal system to target and degrade specific proteins of interest. They consist of two ligands connected by a linker; one ligand binds to an E3 ubiquitin ligase, and the other binds to the target protein. The linker, such as this compound, is a critical component that dictates the spatial orientation of the two ligands, thereby influencing the efficiency of target protein degradation.
References
An In-depth Technical Guide on the Solubility of t-Butyl acetate-PEG3-CH2COOH in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of t-Butyl acetate-PEG3-CH2COOH, a bifunctional PEG-based linker molecule. Given the critical role of solubility in various research and development applications, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs), this document outlines the expected solubility profile in common organic solvents, presents a detailed experimental protocol for determining precise solubility, and illustrates the functional context of this molecule in a typical experimental workflow.
Introduction to this compound
This compound is a heterobifunctional linker molecule that features a carboxylic acid group at one end and a t-butyl ester protected carboxylic acid at the other, connected by a polyethylene (B3416737) glycol (PEG) spacer. The PEG3 moiety enhances the hydrophilicity and flexibility of the linker. This molecule is frequently utilized in the field of chemical biology and drug discovery, most notably as a component in the construction of PROTACs. In this context, the linker connects a ligand for a target protein and a ligand for an E3 ubiquitin ligase, facilitating the ubiquitination and subsequent degradation of the target protein. The physicochemical properties of the linker, including its solubility, are paramount to the overall solubility and efficacy of the resulting PROTAC molecule.
Solubility Profile in Organic Solvents
PEG and functionalized PEG molecules are known to be soluble in a wide range of organic solvents. The presence of the polar carboxylic acid and the ether linkages of the PEG chain contributes to this solubility. Conversely, the non-polar t-butyl group may slightly enhance solubility in less polar solvents.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Category | Solvent Examples | Predicted Solubility |
| Polar Aprotic |
Troubleshooting & Optimization
preventing aggregation of PROTACs with t-Butyl acetate-PEG3-CH2COOH
Welcome to the technical support center for researchers utilizing advanced linker technologies in Proteolysis-Targeting Chimera (PROTAC) development. This resource provides troubleshooting guides and answers to frequently asked questions regarding the use of t-Butyl acetate-PEG3-CH2COOH to mitigate aggregation and enhance the physicochemical properties of PROTACs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in PROTAC synthesis?
A1: this compound is a heterobifunctional linker used in the modular synthesis of PROTACs.[1] It is a polyethylene (B3416737) glycol (PEG)-based linker, which is a common motif incorporated into PROTAC design.[2] The PEG portion enhances the hydrophilicity and water solubility of the final PROTAC molecule, which can help prevent the aggregation often seen with these large, complex molecules.[][4] The two ends of the linker—a protected carboxylic acid (t-Butyl acetate) and a free carboxylic acid (CH2COOH)—allow for sequential, controlled conjugation to the target protein binder and the E3 ligase ligand.[5]
Q2: How does a PEG linker, like the one derived from this compound, prevent PROTAC aggregation?
A2: PROTACs are often large (700-1100 Da) and possess hydrophobic regions, making them prone to poor solubility and aggregation in aqueous solutions.[6][7] PEG linkers address this by creating a dynamic hydration shell around the molecule through hydrogen bonding with water.[] This hydrophilic cloud increases the overall solubility of the PROTAC, preventing the individual molecules from sticking together (aggregating). This improved solubility is critical for maintaining the PROTAC's active concentration in cellular assays and improving its pharmacokinetic profile.[8]
Q3: What is the general mechanism of action for a PROTAC synthesized with this linker?
A3: A PROTAC functions by hijacking the body's natural protein disposal system, the Ubiquitin-Proteasome System (UPS).[9] The PROTAC, acting as a bridge, simultaneously binds to a target Protein of Interest (POI) and an E3 ubiquitin ligase.[10] This induced proximity results in the E3 ligase tagging the target protein with a chain of ubiquitin molecules.[11] The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[12] The PROTAC itself is not degraded and can act catalytically to induce the degradation of multiple target protein molecules.[9][12]
Q4: Can the length of the PEG linker affect my PROTAC's activity?
A4: Yes, the length of the linker is a critical parameter that significantly influences a PROTAC's efficacy.[13] The linker's length and flexibility determine the spatial orientation of the target protein and E3 ligase.[5] An optimal linker length is required to form a stable and productive ternary complex (PROTAC-Target-E3 Ligase), which is essential for efficient ubiquitination.[6][14] A linker that is too short or too long can lead to steric hindrance or an unstable complex, reducing degradation efficiency.[6]
Troubleshooting Guide
This guide addresses common issues encountered when using PROTACs, with a focus on problems related to aggregation and solubility that this compound is designed to solve.
Problem 1: My PROTAC has low or no degradation activity in my cellular assay.
This is a frequent challenge in PROTAC development with several potential causes.[6]
| Potential Cause | Recommended Troubleshooting Action | Rationale |
| Poor Solubility / Aggregation | 1. Confirm complete solubilization of the PROTAC in your vehicle (e.g., DMSO) before dilution.[15]2. Perform a solubility assay (e.g., nephelometry) to determine the aqueous solubility limit.3. If aggregation is suspected, use Dynamic Light Scattering (DLS) to detect aggregates in solution. | Even with a PEG linker, a highly hydrophobic PROTAC can precipitate out of the aqueous cell culture medium. Aggregated PROTACs are inactive and can cause non-specific toxicity.[15] |
| "Hook Effect" | Perform a full dose-response curve with a wider range of concentrations, including lower nanomolar and picomolar ranges.[15][16] | At very high concentrations, PROTACs can form non-productive binary complexes (PROTAC-Target or PROTAC-E3 Ligase) instead of the required ternary complex, leading to reduced degradation.[15] |
| Poor Cell Permeability | 1. Evaluate permeability using a standard assay like the Caco-2 permeability assay.[7]2. If permeability is low, consider medicinal chemistry strategies, such as reducing polar surface area or incorporating features that favor cell uptake.[16][17] | PROTACs are large molecules and may struggle to cross the cell membrane to reach their intracellular targets. While PEG linkers improve solubility, they can sometimes negatively impact permeability.[16] |
| Incorrect E3 Ligase Choice | Confirm that the E3 ligase recruited by your PROTAC (e.g., VHL, CRBN) is expressed in your target cell line using Western blot or qPCR.[6] | A PROTAC cannot function if its corresponding E3 ligase is not present in the cellular environment.[18] |
Problem 2: I observe high variability between experimental replicates.
| Potential Cause | Recommended Troubleshooting Action | Rationale |
| Inconsistent PROTAC Concentration | 1. Prepare a fresh, concentrated stock solution in DMSO for each experiment.2. Vortex the stock solution thoroughly before each serial dilution.3. After diluting into aqueous media, use the solution immediately and vortex before adding to cells. | Poorly soluble or aggregating compounds can lead to inconsistent concentrations in the final assay wells, causing high variability. Ensuring a homogenous solution is critical. |
| PROTAC Instability | Assess the stability of your PROTAC in the cell culture medium over the time course of your experiment using LC-MS.[16] | The PROTAC may be degrading in the experimental conditions, leading to inconsistent results over time. |
Illustrative Data Presentation
The following tables summarize representative quantitative data, compiled from literature principles, illustrating the benefits of incorporating a PEG3 linker on PROTAC solubility and degradation performance.
Table 1: Physicochemical Properties of PROTACs
| PROTAC | Linker Type | Molecular Weight (Da) | Calculated LogP | Aqueous Solubility (µM) |
| PROTAC-C4 | Alkyl Chain (C4) | 850.4 | 5.8 | < 1 |
| PROTAC-PEG3 | PEG3 | 942.5 | 4.2 | 45 |
This illustrative data shows that replacing a hydrophobic alkyl linker with a hydrophilic PEG3 linker can dramatically decrease the LogP and increase aqueous solubility.
Table 2: Biological Activity of PROTACs
| PROTAC | DC₅₀ (nM) | Dₘₐₓ (%) |
| PROTAC-C4 | 250 | 55 |
| PROTAC-PEG3 | 35 | 92 |
This illustrative data demonstrates that the improved solubility of PROTAC-PEG3 correlates with significantly enhanced degradation potency (lower DC₅₀) and efficacy (higher Dₘₐₓ). DC₅₀ is the concentration for 50% degradation; Dₘₐₓ is the maximum degradation.[5]
Key Experimental Protocols
Protocol 1: Synthesis of an Amide-Linked PROTAC using this compound
This protocol describes the coupling of a carboxylic acid-functionalized E3 ligase ligand with an amine-functionalized target binder, using the PEG3 linker as a bridge.
Step 1: Coupling of Ligase Ligand to the Linker
-
Reagents: E3 Ligase Ligand-COOH (1.0 eq), t-Butyl acetate-PEG3-NH2 (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq), Anhydrous DMF.
-
Procedure:
-
Dissolve the E3 Ligase Ligand-COOH in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.
-
Add the amine-functionalized PEG linker (prepared from this compound).
-
Stir the reaction at room temperature overnight.
-
Monitor progress by LC-MS. Upon completion, purify the product by flash column chromatography to yield Ligase-Linker(PEG3)-tButyl.
-
Step 2: Deprotection of the t-Butyl Group
-
Reagents: Ligase-Linker(PEG3)-tButyl, Trifluoroacetic acid (TFA), Dichloromethane (DCM).
-
Procedure:
-
Dissolve the product from Step 1 in DCM.
-
Add TFA (25% v/v) to the solution at 0 °C.
-
Stir for 2 hours, allowing the reaction to warm to room temperature.
-
Monitor deprotection by LC-MS.
-
Upon completion, concentrate the mixture under reduced pressure to remove excess TFA and DCM. The resulting product, Ligase-Linker(PEG3)-COOH, is often used directly in the next step.
-
Step 3: Final Coupling to Target Binder
-
Reagents: Ligase-Linker(PEG3)-COOH (1.0 eq), Target Binder-NH2 (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq), Anhydrous DMF.
-
Procedure:
-
Follow the amide coupling procedure outlined in Step 1, using the deprotected product from Step 2 and the amine-functionalized target binder.
-
Purify the final PROTAC product by preparative HPLC.[5]
-
Protocol 2: Dynamic Light Scattering (DLS) for Aggregate Detection
-
Preparation: Prepare a 10 µM solution of the PROTAC in your final assay buffer (e.g., PBS or cell culture medium without serum). Filter the solution through a 0.22 µm filter.
-
Measurement:
-
Equilibrate the DLS instrument to the desired temperature (e.g., 25°C or 37°C).
-
Place the filtered sample in a clean cuvette and insert it into the instrument.
-
Perform measurements to determine the particle size distribution.
-
-
Analysis: A monomodal distribution with a small hydrodynamic radius (typically <10 nm) indicates a non-aggregated sample. The presence of larger species or multiple peaks suggests aggregation.
Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: Workflow for PROTAC synthesis with the PEG3 linker.
Caption: A decision tree for troubleshooting PROTAC experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 4. precisepeg.com [precisepeg.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 9. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. portlandpress.com [portlandpress.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. PROTAC-induced Protein Structural Dynamics in Targeted Protein Degradation [elifesciences.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Proteolysis-Targeting Chimera (PROTAC) Delivery System: Advancing Protein Degraders towards Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Navigating the In Vivo Landscape: A Comparative Guide to the Stability of PROTACs Featuring t-Butyl Acetate-PEG3-CH2COOH and Alternative Linkers
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the in vivo stability of PROTACs, focusing on the performance of the t-Butyl acetate-PEG3-CH2COOH linker against alternative linker strategies. This guide provides supporting experimental data from published studies to inform the rational design of next-generation protein degraders.
The in vivo stability of Proteolysis Targeting Chimeras (PROTACs) is a critical determinant of their therapeutic success. The linker, the bridge connecting the target-binding warhead and the E3 ligase-recruiting ligand, plays a pivotal role in the overall pharmacokinetic (PK) and pharmacodynamic (PD) properties of these heterobifunctional molecules. Among the diverse array of available linkers, polyethylene (B3416737) glycol (PEG)-based linkers, such as this compound, are frequently employed due to their ability to enhance solubility and provide synthetic tractability. However, their inherent flexibility can also render them susceptible to metabolic degradation, posing a significant challenge for in vivo applications.
This guide provides a comparative analysis of the in vivo stability of PROTACs, with a focus on those containing PEG-based linkers, and contrasts their performance with PROTACs featuring alternative linker architectures, such as more rigid alkyl and cyclic structures.
Comparative In Vivo Performance of PROTAC Linkers
Table 1: In Vivo Pharmacokinetic Parameters of Representative BRD4-Targeting PROTACs in Mice
| Parameter | ARV-771 (PEG-based Linker) | dBET1 (PEG-based Linker) | MZ1 (PEG-based Linker) | ARV-110 (Rigid Linker) |
| Dose & Route | 10 mg/kg, SC | 50 mg/kg, IP | 5 mg/kg, IV | 10 mg/kg, PO |
| Cmax (Maximum Concentration) | 1.73 µM | 392 nM | - | - |
| Tmax (Time to Cmax) | 1.0 h | 0.5 h | - | - |
| AUC (Area Under the Curve) | 7.3 µM·h | 2109 h*ng/mL | 3,760 nM·h | - |
| Half-life (t1/2) | - | 6.69 h | 1.04 h | ~110 hours (in human)[1] |
| Bioavailability (F) | 100% | - | - | Orally bioavailable[2] |
| Reference | [3] | [3] | [3] | [1][2] |
Note: Direct comparison should be made with caution due to differences in experimental conditions (e.g., dose, route of administration, and analytical methods).
Table 2: In Vivo Pharmacokinetic Parameters of MZ1 in Rats
| Parameter | MZ1 (PEG-based Linker) |
| Dose & Route | 5 mg/kg, IV |
| Clearance (CL) | 20.7% of liver blood flow |
| Volume of Distribution (Vss) | 0.38 L/kg |
| Half-life (t1/2) | 1.04 h |
| Reference | [3] |
Key Observations and Linker Design Considerations:
-
PEG Linker Flexibility and Metabolism: Flexible linkers like PEG are often susceptible to in vivo metabolism, which can lead to rapid clearance and reduced exposure.[4] The ether linkages in PEG chains can be sites of oxidative metabolism.[1] This metabolic liability is a significant factor contributing to the often-observed disconnect between in vitro potency and in vivo efficacy.[4]
-
Rigid Linkers for Enhanced Stability: Incorporating rigid structural motifs, such as piperidine (B6355638) and piperazine (B1678402) rings, into the linker can significantly improve metabolic stability.[5] The clinical candidate ARV-110, for example, utilizes a more rigid linker, contributing to its improved pharmacokinetic profile and oral bioavailability.[2][5]
-
Linker Length and Potency: The length of the linker is a critical parameter that influences the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase. Both excessively short and long linkers can be detrimental to degradation efficacy.[6]
-
Alkyl Chains: Simple alkyl chains are another class of flexible linkers. While synthetically accessible, their hydrophobicity can negatively impact solubility.[7]
Experimental Protocols for Assessing In Vivo Stability
To rigorously evaluate the in vivo stability of PROTACs, a series of well-defined experimental protocols are essential.
Protocol 1: In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the pharmacokinetic profile of a PROTAC following systemic administration.
Materials:
-
Test PROTAC compound
-
Male CD-1 or BALB/c mice (8-12 weeks old)
-
Formulation vehicle (e.g., 5% DMSO, 10% Solutol HS 15, and 85% saline for intravenous administration)
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
-
LC-MS/MS system
Procedure:
-
Formulation: Prepare the PROTAC formulation at the desired concentration.
-
Administration: Administer the PROTAC to the mice via the desired route (e.g., intravenous bolus injection into the tail vein or oral gavage).
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Quantify the concentration of the PROTAC in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Analyze the plasma concentration-time data using non-compartmental analysis to determine key PK parameters such as Cmax, Tmax, AUC, clearance, volume of distribution, and half-life.[3]
Protocol 2: In Vitro Metabolic Stability Assay using Liver Microsomes
Objective: To assess the susceptibility of a PROTAC to phase I metabolism.
Materials:
-
Test PROTAC compound
-
Human or rodent liver microsomes
-
NADPH regenerating system
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) for quenching
-
LC-MS/MS system
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, combine the phosphate buffer, PROTAC solution (typically at 1 µM), and liver microsomes.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Reaction Initiation: Start the metabolic reaction by adding the NADPH regenerating system.
-
Time-point Quenching: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile containing an internal standard.
-
Protein Precipitation: Centrifuge the plate to pellet the precipitated proteins.
-
Sample Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent PROTAC at each time point.
-
Data Analysis: Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Visualizing Key Processes
To better understand the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action and a typical experimental workflow.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for in vivo stability assessment.
References
- 1. precisepeg.com [precisepeg.com]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
